2-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)ethan-1-one
Description
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Properties
IUPAC Name |
2-chloro-1-[5-(hydroxymethyl)-2,3-dihydroindol-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c12-6-11(15)13-4-3-9-5-8(7-14)1-2-10(9)13/h1-2,5,14H,3-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVZWGMTUONZDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)CO)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
2-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)ethan-1-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase. These interactions help in modulating the oxidative stress response in cells. Additionally, 2-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)ethan-1-one has been found to bind to certain receptor proteins, influencing signal transduction pathways.
Cellular Effects
The effects of 2-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)ethan-1-one on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, such as the MAPK/ERK pathway. It also affects gene expression by altering the transcriptional activity of specific genes involved in cell proliferation and apoptosis. Furthermore, 2-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)ethan-1-one impacts cellular metabolism by regulating the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, 2-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)ethan-1-one exerts its effects through various mechanisms. It binds to specific biomolecules, such as DNA and RNA, influencing their stability and function. This compound also acts as an enzyme inhibitor, particularly targeting enzymes involved in the synthesis of reactive oxygen species. Additionally, 2-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)ethan-1-one modulates gene expression by interacting with transcription factors and altering their binding affinity to DNA.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)ethan-1-one have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound has shown stability under various experimental conditions, with minimal degradation observed over extended periods. Long-term studies have indicated that 2-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)ethan-1-one can induce sustained changes in cellular function, including alterations in cell cycle progression and apoptosis.
Dosage Effects in Animal Models
The effects of 2-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)ethan-1-one vary with different dosages in animal models. At lower doses, this compound has been found to enhance cellular antioxidant capacity and reduce oxidative stress. At higher doses, it can induce toxic effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range elicits beneficial effects, while exceeding this range leads to adverse outcomes.
Metabolic Pathways
2-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)ethan-1-one is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. Enzymes such as cytochrome P450 and glutathione S-transferase play a crucial role in its biotransformation. These metabolic processes influence the compound’s bioavailability and clearance from the body.
Transport and Distribution
The transport and distribution of 2-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)ethan-1-one within cells and tissues are mediated by specific transporters and binding proteins. This compound is actively transported across cell membranes by ATP-binding cassette transporters. Once inside the cell, it binds to intracellular proteins, facilitating its localization to specific cellular compartments. The distribution of 2-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)ethan-1-one is influenced by its lipophilicity and affinity for binding proteins.
Subcellular Localization
The subcellular localization of 2-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)ethan-1-one is critical for its activity and function. This compound is predominantly localized in the cytoplasm and nucleus, where it interacts with various biomolecules. Targeting signals and post-translational modifications, such as phosphorylation, direct its localization to specific compartments. The subcellular distribution of 2-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)ethan-1-one influences its ability to modulate cellular processes and exert its biochemical effects.
Biological Activity
2-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)ethan-1-one, with the CAS number 2090940-46-6, is a compound of interest in biochemical research due to its potential therapeutic applications. Its molecular formula is C₁₁H₁₂ClNO₂, and it has a molecular weight of 225.67 g/mol. This article explores its biological activity, including its effects on cellular processes, interactions with biomolecules, and potential therapeutic uses.
The compound exhibits significant biochemical properties that make it a candidate for various research applications. It interacts with enzymes and proteins, influencing their activity and function.
Interaction with Enzymes
2-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)ethan-1-one has been shown to interact with key enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase. This interaction may enhance cellular antioxidant capacity and reduce oxidative stress.
Cellular Effects
The compound modulates various cell signaling pathways, notably the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Studies indicate that it can alter gene expression related to metabolic pathways, impacting cellular energy production .
At the molecular level, 2-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)ethan-1-one exerts its effects through several mechanisms:
- Binding Affinity : The compound binds to specific biomolecules such as DNA and RNA, influencing their stability and function.
- Signal Transduction : It activates or inhibits signaling pathways that lead to changes in cell behavior, including apoptosis and differentiation .
Dosage Effects in Animal Models
Research on animal models has demonstrated that the effects of this compound vary with dosage:
- Low Doses : At lower doses, it enhances antioxidant capacity and reduces oxidative stress.
- High Doses : Higher dosages may lead to cytotoxic effects; however, the compound's relatively low cytotoxicity makes it attractive for further development in drug formulations .
Metabolic Pathways
The metabolism of 2-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)ethan-1-one involves phase I and phase II reactions, including oxidation and conjugation. These metabolic processes are essential for its bioavailability and therapeutic efficacy.
Transport and Distribution
The transport of this compound within biological systems is mediated by specific transporters that facilitate its distribution across cellular membranes. Understanding these mechanisms is crucial for optimizing its therapeutic use.
Subcellular Localization
The localization of 2-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)ethan-1-one within cells primarily occurs in the cytoplasm and nucleus. This localization is critical for its interaction with target biomolecules, thereby influencing cellular functions.
Case Studies
Several studies have investigated the biological activity of this compound:
- Antioxidant Activity : A study demonstrated that treatment with 2-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)ethan-1-one significantly reduced markers of oxidative stress in rat models .
- Cytotoxicity Assessment : In vitro assays revealed that while the compound exhibits some cytotoxic effects at high concentrations, it remains relatively safe compared to traditional chemotherapeutics .
- Therapeutic Potential : The compound has shown promise in preclinical models for conditions related to oxidative stress, suggesting potential applications in neurodegenerative diseases .
Scientific Research Applications
Biochemical Properties
The compound exhibits significant biochemical interactions, particularly with enzymes involved in oxidative stress pathways. Studies indicate that it interacts with superoxide dismutase and catalase, which are crucial for maintaining cellular redox balance. This interaction suggests a role in enhancing cellular antioxidant capacity.
Cellular Effects
Research has demonstrated that 2-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)ethan-1-one influences cell signaling pathways, notably the MAPK/ERK pathway. This modulation can lead to alterations in cell proliferation and differentiation, making it a candidate for further exploration in cancer therapeutics.
Molecular Mechanism of Action
The compound's mechanism involves binding to specific biomolecules such as DNA and RNA, affecting their stability and function. This binding can influence gene expression patterns, thereby impacting various cellular processes. The compound has shown stability under experimental conditions, suggesting it can be utilized effectively in long-term studies.
Anticancer Activity
In vitro studies have highlighted the cytotoxic effects of this compound against several human cancer cell lines, including MCF7 (breast cancer) and HepG2 (liver cancer). The IC50 values obtained from these studies indicate a strong potential for development as an anticancer agent .
Enzyme Inhibition Studies
The compound has been shown to inhibit alkaline phosphatase effectively, suggesting its utility in metabolic regulation. This property opens avenues for potential applications in treating metabolic disorders .
Antioxidant Properties
Due to its interactions with oxidative stress-related enzymes, this compound may serve as a protective agent against oxidative damage in various biological systems. Its ability to enhance antioxidant defenses could be beneficial in therapeutic settings aimed at combating oxidative stress-related diseases.
Case Study 1: Cytotoxicity Against Cancer Cells
A study focusing on the cytotoxic effects of 2-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)ethan-1-one revealed that it significantly reduces cell viability in MCF7 and HepG2 cell lines. The results indicated that the compound could induce apoptosis through the activation of caspase pathways, making it a candidate for further development as an anticancer therapeutic agent.
Case Study 2: Enzyme Interaction
Another study investigated the inhibitory effects of this compound on alkaline phosphatase activity. The findings suggested that 2-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)ethan-1-one could modulate metabolic pathways by affecting enzyme activity, indicating its potential use in drug development for metabolic disorders.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
